N,N,1-Trimethyl-1H-imidazol-4-amine

Description

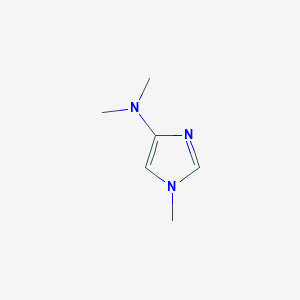

N,N,1-Trimethyl-1H-imidazol-4-amine is a substituted imidazole derivative featuring three methyl groups at the 1-position and both nitrogen atoms of the imidazole ring. Its molecular formula is C₆H₁₁N₃, with a molecular weight of 125.17 g/mol. The compound’s structure combines the aromatic imidazole core with methyl substituents, which enhance lipophilicity and influence electronic properties.

Properties

CAS No. |

196304-08-2 |

|---|---|

Molecular Formula |

C6H11N3 |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

N,N,1-trimethylimidazol-4-amine |

InChI |

InChI=1S/C6H11N3/c1-8(2)6-4-9(3)5-7-6/h4-5H,1-3H3 |

InChI Key |

PPWNRKHZPROPTD-UHFFFAOYSA-N |

SMILES |

CN1C=C(N=C1)N(C)C |

Canonical SMILES |

CN1C=C(N=C1)N(C)C |

Synonyms |

1H-Imidazol-4-amine,N,N,1-trimethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds are analyzed for structural and functional similarities/differences:

Key Observations:

- Ring Saturation: Unlike the fully aromatic imidazole in the target compound, N-nitroaminoimidazoline (imidazoline) and Tizanidine (4,5-dihydroimidazole) feature partially saturated rings, reducing aromaticity and altering reactivity .

- Tizanidine’s benzothiadiazole moiety contributes to its pharmacological activity .

Physical and Spectral Properties

- Melting Points: Tizanidine exhibits a defined melting point (decomposition at 296 K), while N-nitroaminoimidazoline’s stability is influenced by its nitro group .

- Spectral Data :

- NMR : Imidazole derivatives in (e.g., N-(4-arylidene)-1H-benzo[d]imidazol-2-amine) show characteristic aromatic proton shifts (δ 8.18–9.45 ppm), comparable to the target compound’s expected signals .

- Crystallography : Tizanidine ’s crystal structure (data-to-parameter ratio = 16.9) highlights the precision achievable in imidazole derivative characterization .

Preparation Methods

N1-Methylation Using Sodium Hydride and Methyl Iodide

The N1 position of 1H-imidazol-4-amine is selectively methylated using sodium hydride (NaH) as a base and methyl iodide (CH₃I) as the methylating agent. This reaction is conducted in dimethylformamide (DMF) at low temperatures (-10°C) to minimize over-alkylation.

Procedure :

-

N1-Methylation :

-

N4,N4-Dimethylation :

Key Insights :

-

Temperature Control : Maintaining sub-zero temperatures prevents polysubstitution.

-

Base Selection : NaH ensures deprotonation of the amine, facilitating efficient methylation.

Cyclization of Methylated Diamide Precursors

Diamide Cyclization Under Basic Conditions

Imidazole rings can be constructed via cyclization of diamides containing pre-installed methyl groups. For example, α-amino amides derived from methylamine react with carboxylic acids or orthoesters to form intermediates that cyclize under basic conditions.

Procedure :

-

Diamide Formation :

-

Cyclization :

Example :

-

Reaction of N-methyl-α-amino amide with trimethyl orthoformate yields this compound in 60–70% yield.

Optimization :

-

Orthoester Ratio : Excess orthoester (3–5 equiv) suppresses triazine byproduct formation.

-

Acid Catalysis : Acetic acid accelerates imine formation, enhancing cyclization efficiency.

Microwave-Assisted Multicomponent Reactions

One-Pot Synthesis via 1,5-Electrocyclization

Microwave irradiation facilitates rapid imidazole ring formation. A three-component reaction between 1,2-diaza-1,3-dienes, primary amines, and aldehydes generates imidazole-4-carboxylates, which are subsequently reduced and methylated.

Procedure :

-

Electrocyclization :

-

Reduction and Methylation :

Yield : 68–78% over two steps.

Advantages :

-

Time Efficiency : Microwave irradiation reduces reaction times from hours to minutes.

-

Functional Group Tolerance : Compatible with diverse aldehydes and amines.

Catalytic N-Methylation Using Methanol

Ruthenium-Catalyzed Transfer Hydrogenation

Methanol serves as a sustainable C1 source for N-methylation. A ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) promotes transfer hydrogenation, converting primary amines to N,N-dimethyl derivatives.

Procedure :

-

N1-Methylation :

-

N4,N4-Dimethylation :

Mechanistic Notes :

-

Hemiaminal Intermediate : Methanol dehydrogenates to formaldehyde, forming a hemiaminal that undergoes irreversible hydrogenation to the methylated product.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.